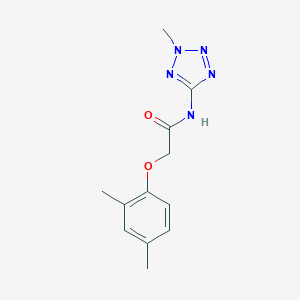

![molecular formula C24H25N3O3S B251460 4-ethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251460.png)

4-ethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-ethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound used for scientific research purposes. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in several neurological and psychiatric disorders, including addiction, depression, and schizophrenia.

Wirkmechanismus

The dopamine D3 receptor is a G protein-coupled receptor that belongs to the dopamine receptor family. It is mainly expressed in the mesolimbic system, which is involved in reward, motivation, and emotional processing. 4-ethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide acts as an antagonist of the dopamine D3 receptor, which means it blocks the binding of dopamine to the receptor and inhibits its signaling pathway. This leads to a reduction in the release of dopamine and other neurotransmitters, which can have beneficial or detrimental effects depending on the specific disorder.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-ethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide depend on the dose, route of administration, and target receptor. In general, the compound has been shown to reduce drug-seeking behavior in animal models of addiction, alleviate depressive symptoms in rodent models of depression, and improve cognitive deficits in animal models of schizophrenia. However, it can also cause side effects such as sedation, motor impairment, and dysphoria, which limit its therapeutic potential.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-ethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide for lab experiments is its high selectivity and potency towards the dopamine D3 receptor. This allows for precise and specific manipulation of the receptor without affecting other dopamine receptors. The compound is also stable and easy to handle, which facilitates its use in various assays and experiments. However, its limited solubility in water and some organic solvents can pose challenges for certain applications. Additionally, the potential side effects and toxicity of the compound need to be carefully considered and controlled.

Zukünftige Richtungen

There are several future directions for the research and development of 4-ethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the identification of new therapeutic targets and applications beyond addiction, depression, and schizophrenia. Another direction is the optimization of the compound's pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. This could involve modifications of the chemical structure, formulation, or delivery method. Finally, the use of 4-ethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in combination with other drugs or therapies could lead to synergistic effects and enhanced outcomes.

Synthesemethoden

The synthesis of 4-ethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves several steps and requires expertise in organic chemistry. The process starts with the reaction of 4-aminobenzamide with 2-thiophenecarboxylic acid chloride to obtain the corresponding amide. The amide is then reacted with piperazine in the presence of a coupling agent to form the piperazine amide. Finally, the ethoxy group is introduced using ethyl iodide and a base. The purity and yield of the final product depend on the quality of the starting materials, reaction conditions, and purification methods.

Wissenschaftliche Forschungsanwendungen

4-ethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is used in scientific research to study the role of the dopamine D3 receptor in various neurological and psychiatric disorders. It is a valuable tool for investigating the molecular mechanisms of drug addiction, depression, and schizophrenia, as well as for developing new therapies and drugs. The compound is also used to screen potential drug candidates for their affinity and selectivity towards the dopamine D3 receptor.

Eigenschaften

Molekularformel |

C24H25N3O3S |

|---|---|

Molekulargewicht |

435.5 g/mol |

IUPAC-Name |

4-ethoxy-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |

InChI |

InChI=1S/C24H25N3O3S/c1-2-30-21-11-5-18(6-12-21)23(28)25-19-7-9-20(10-8-19)26-13-15-27(16-14-26)24(29)22-4-3-17-31-22/h3-12,17H,2,13-16H2,1H3,(H,25,28) |

InChI-Schlüssel |

WXTZMSNGFCRSTK-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251377.png)

![3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B251379.png)

![5-bromo-2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251380.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B251386.png)

![N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251388.png)

![3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B251389.png)

![3-ethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251390.png)

![N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251391.png)

![2-[(3-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B251393.png)

![3-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}butanamide](/img/structure/B251394.png)

![N-[(2-methyltetrazol-5-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B251401.png)

![4-fluoro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B251404.png)

![3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B251405.png)